3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
Chemical Structure: The compound features a piperidine ring substituted at the 3-position with a methylamino group linked to a 2-aminoacetyl moiety. The tert-butyl ester group at the 1-position provides steric protection and synthetic versatility.
Properties
IUPAC Name |
tert-butyl 3-[(2-aminoacetyl)-methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-7-5-6-10(9-16)15(4)11(17)8-14/h10H,5-9,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAYOIYYAQLFEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353961-61-1 | |
| Record name | tert-butyl 3-(2-amino-N-methylacetamido)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Acetylation: The amino group is then acetylated using acetic anhydride or acetyl chloride under basic conditions.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol. Sodium borohydride is a typical reducing agent used for this purpose.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where it can be replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of amino acid heterocycles, including compounds similar to 3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, exhibit antiviral properties. For instance, certain β-amino acid derivatives have shown promise as neuraminidase inhibitors, which are crucial in the treatment of viral infections like influenza. In vitro studies have demonstrated that modifications to the structure can enhance antiviral efficacy against various viruses, including the herpes simplex virus (HSV) and tobacco mosaic virus (TMV) .
| Compound | Virus Targeted | IC50 (μM) | Efficacy |
|---|---|---|---|
| A-87380 | Neuraminidase | 50 | Moderate |
| Compound 5 | HSV-1 | Not specified | High |
Antibacterial Properties
The compound's structural features may also confer antibacterial activity. Research has shown that derivatives containing similar piperidine structures can inhibit bacterial growth effectively. The introduction of specific functional groups has been linked to increased antibacterial potency compared to traditional antibiotics .
Immunomodulatory Effects
The compound's ability to modulate immune responses is under investigation. Similar compounds have been noted for their capacity to influence cytokine production and cellular responses in models of inflammation. For example, studies have demonstrated that certain β-amino acid derivatives can suppress tumor necrosis factor-alpha (TNF-α) production in vitro and in vivo .
| Effect | Model Used | Result |
|---|---|---|
| TNF-α Production Inhibition | PBMC cultures | Significant suppression observed |
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Researchers are exploring how variations in the piperidine ring and amino acid side chains affect the compound's pharmacological properties, including its binding affinity to target proteins and overall therapeutic potential .
Case Study 1: Antiviral Screening
A study evaluated a series of β-amino acid derivatives, including those structurally related to this compound, for their antiviral activity against HSV-1. The results indicated that certain modifications significantly enhanced their efficacy compared to existing antiviral agents.
Case Study 2: Antibacterial Efficacy
In a comparative study of various piperidine derivatives, one compound demonstrated superior antibacterial activity against Gram-positive bacteria compared to standard treatments. This highlights the potential of such compounds in developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with biological targets such as enzymes and receptors. The amino and ester groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the compound. The piperidine ring can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Key Properties :
- CAS : 1353957-34-2 ().
- Molecular Weight : 285.39 g/mol ().
- Applications : Primarily used as a synthetic intermediate in medicinal chemistry, particularly for protease inhibitors or kinase-targeted therapies ().
Comparison with Structurally Similar Compounds
Substituent Variations on the Amino-Acetyl Group
The following compounds differ in substituents attached to the amino-acetyl-methyl-amino group, altering steric, electronic, and solubility properties:
Positional Isomers
4-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Heterocyclic Modifications
3-[Methyl-(4-methyl-pyrimidin-2-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester
Physicochemical Properties
- Density : The target compound’s density is unlisted, but the 4-position isomer () has a predicted density of 1.11 g/cm³.
- Boiling Point : Similar compounds (e.g., ) show boiling points around 398°C, suggesting high thermal stability.
- pKa : Predicted pKa of 8.10 for the 4-position isomer () indicates moderate basicity, influencing solubility in physiological conditions.
Biological Activity
3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, also known as (R)-3-[(2-aminoacetyl)-methylamino]-piperidine-1-carboxylate, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : tert-butyl (3R)-3-[(2-aminoacetyl)-methylamino]piperidine-1-carboxylate
- Molecular Formula : C13H25N3O3
- Molecular Weight : 271.36 g/mol
- CAS Number : 1354016-05-9
Research indicates that compounds with piperidine structures often exhibit various biological activities, including:
- Antiviral Activity : Similar derivatives have shown potential as neuraminidase inhibitors, which are crucial for viral replication inhibition .
- Anti-inflammatory Effects : Compounds with amino acid moieties may modulate inflammatory pathways, potentially reducing cytokine production in immune responses .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Antiviral Studies
A study focusing on β-amino acid derivatives found that certain piperidine derivatives exhibited significant antiviral activity against HSV-1, suggesting that modifications in the piperidine structure could enhance efficacy . The introduction of an ester group was particularly noted to increase activity.
Anti-inflammatory Research
In vivo studies demonstrated that similar compounds effectively reduced carrageenan-induced edema in mice, indicating their potential as anti-inflammatory agents comparable to established drugs like tacrolimus . The mechanism appears to involve the inhibition of TNFα production in activated immune cells.
Antibacterial Activity
Research on related compounds has shown promising results against Mycobacterium tuberculosis and other resistant bacterial strains. These studies emphasize the importance of structural modifications for enhancing antibacterial potency, particularly through SAR analysis .
Safety and Toxicology
Safety data indicate that the compound may cause skin and eye irritation upon exposure. It is classified under GHS as a skin irritant (Category 2) and an eye irritant (Category 2A) with specific target organ toxicity noted for respiratory effects . Proper handling and safety measures are recommended during research applications.
Q & A
Q. How can researchers optimize the synthesis of this compound while minimizing byproduct formation?
Methodological Answer: Synthesis optimization requires evaluating reaction conditions (solvent, temperature, catalysts) and monitoring intermediates. For example:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in tert-butyl ester formation .
- Catalyst Screening : Use of coupling agents like HATU or EDCI improves amide bond formation yields .
- Byproduct Mitigation : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound from impurities .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : Confirm tert-butyl group presence via a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The piperidine ring protons appear as multiplet signals between 1.5–3.5 ppm .
- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ = 285.18; observed = 285.17) .
- IR : Detect carbonyl stretches (C=O) at ~1680–1720 cm⁻¹ for the ester and amide groups .
Q. How should researchers handle stability and storage to prevent degradation?
Methodological Answer:
- Storage : Keep at -20°C in airtight containers under nitrogen to avoid hydrolysis of the tert-butyl ester .
- Stability Tests : Monitor purity via HPLC every 3 months; degradation peaks >2% indicate compromised stability .
- Incompatible Materials : Avoid strong oxidizers (e.g., peroxides), which may induce decomposition .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for this compound’s derivatization?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to map energy profiles for nucleophilic substitution at the piperidine nitrogen .
- Transition State Analysis : Identify steric hindrance from the tert-butyl group using molecular dynamics simulations .
- Validation : Compare computational predictions with experimental LC-MS data to refine models .
Q. How to resolve contradictions in solubility data reported across studies?
Methodological Answer:
- Controlled Experiments : Reassess solubility in standardized buffers (pH 7.4 PBS) at 25°C. For example:
- Variable Analysis : Test impact of crystallinity (via XRD) and counterion effects (e.g., hydrochloride salt vs. freebase) .
- Statistical Reconciliation : Apply ANOVA to evaluate batch-to-batch variability in synthesis .
Q. What advanced strategies can elucidate the compound’s metabolic stability in biological systems?
Methodological Answer:
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via UPLC-QTOF .
- Metabolite ID : Use MS/MS fragmentation to detect hydrolyzed products (e.g., piperidine ring cleavage) .
- Kinetic Analysis : Calculate half-life (t₁/₂) and intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎) to rank metabolic stability .
Q. How to design experiments addressing conflicting toxicity profiles in literature?
Methodological Answer:
Q. What methodologies validate the compound’s role as a protease inhibitor scaffold?
Methodological Answer:
- Enzyme Assays : Test inhibition of trypsin/chymotrypsin using fluorogenic substrates (e.g., Boc-QAR-AMC) .
- Docking Studies : Simulate binding affinity (AutoDock Vina) to protease active sites (e.g., PDB 1XYZ) .
- SAR Analysis : Modify the 2-aminoacetyl group and measure IC₅₀ shifts to identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
